molecular formula C15H25N3O3 B13440095 Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B13440095
M. Wt: 295.38 g/mol
InChI Key: BSAWXEZMQWRGDK-UHFFFAOYSA-N
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Description

Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with a pyrrole ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylpyrrole-2-carboxylic acid with diethylamine and methyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, and other nucleophilic species

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives .

Scientific Research Applications

Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(Dimethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide

Uniqueness

Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylaminoethyl carbamoyl moiety, in particular, contributes to its potential as a versatile reagent and therapeutic agent .

Properties

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

methyl 4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H25N3O3/c1-6-18(7-2)9-8-16-14(19)12-10(3)13(15(20)21-5)17-11(12)4/h17H,6-9H2,1-5H3,(H,16,19)

InChI Key

BSAWXEZMQWRGDK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C(=O)OC)C

Origin of Product

United States

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